molecular formula C11H18ClN3O2 B8211105 tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride

Cat. No.: B8211105
M. Wt: 259.73 g/mol
InChI Key: OJPFYEFDLDCZDE-UHFFFAOYSA-N
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Description

Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 6-(aminomethyl)pyridine under specific conditions. One common method includes dissolving the reactants in dichloromethane and adding a coupling agent such as Boc anhydride. The reaction mixture is then stirred at room temperature overnight, followed by extraction and purification to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate hydrochloride, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9;/h4-5,7H,6,12H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPFYEFDLDCZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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